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The following table summarizes the core quality of life (QoL) and efficacy data for maralixibat from clinical

trials, primarily in patients with Alagille syndrome (ALGS).

Metric / Clinical Trial / Results & Statistical Significance &
Outcome Context Findings Notes

| Itch Reduction (Pruritus) | ICONIC trial (Phase 2, ALGS) [1] [2] | « LS mean difference in I[tchRO(Obs)
change (weeks 18-22): Favored maralixibat over placebo. * LS mean difference in ItchRO(Pt) change
(weeks 18-22): -1.98 (95% CI: -3.01 to -0.97). | P = 0.0013 [2]. Correlated with clinically meaningful
improvement [2]. | | Health-Related Quality of Life (HRQoL) | ICONIC trial sub-analysis (ALGS) [1] [3] |
* Multidimensional Fatigue Score: Change of +25.8 for responders vs. -3.1 for non-responders. *« Family
Impact Score: Responders saw an average increase of 16.9 points over 48 weeks. | P = 0.03 for fatigue [1].
P = 0.05 for Family Impact [1]. | | Serum Bile Acid (sBA) Reduction | ICONIC trial (ALGS) [2] | < LS
mean difference in sSBA change (weeks 18-22): -117.28 pmol/L (95% CI: -211.70 to -23.10). | P = 0.0464
[2]. Key biochemical marker of efficacy. | | Treatment Response Rate | ICONIC trial (ALGS) [1] | 74%
(20/27) of patients achieved a pruritus treatment response (>1-point reduction in ItchRO[Obs]) at Week 48. |

Defined a priori; response was associated with greater HRQoL improvements [1]. |

Side-by-Side: Maralixibat vs. Odevixibat
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For researchers, an indirect treatment comparison (ITC) provides insights into how maralixibat compares

with odevixibat, another ileal bile acid transporter (IBAT) inhibitor, in treating Progressive Familial

Intrahepatic Cholestasis (PFIC) [4] [5]. The following table outlines the key comparative findings.

Comparison

Odevixibat (120

Estimated Difference &

Maralixibat L
Parameter nal/kg) Significance
sBA Response Significantly higher Lower proportion Treatment Difference: +32.3%
Rate proportion of of responders. (95% CI: 1.1% to 63.4%); P =
responders. 0.043 [4] [5].
Change in sBA Greater reduction from  Lesser reduction Point estimates favored
Concentration baseline. from baseline. maralixibat [4] [5].
Change in Total Greater reduction from  Lesser reduction Point estimates favored
Bilirubin baseline. from baseline. maralixibat [4].

| Safety Profile (AE Severity) | Milder adverse events (AEs). | More moderate and severe AEs. | « Mild
AEs: 75% (Maralixibat) vs. 45% (Odevixibat). * Severe AEs: 0% (Maralixibat) vs. 7% (Odevixibat) [4] [5]. |
| Liver Enzymes (ALT, AST, GGT) | No significant difference from odevixibat. | No significant difference

from maralixibat. | No statistically significant differences observed in the ITC [4]. |

Detailed Experimental Protocols

To ensure reproducibility and provide depth for a professional audience, here are the methodologies for the

key experiments and analyses cited.

1. ICONIC Trial Design (Maralixibat in ALGS) [1] [2] [6]

o Trial Identifier: NCT02160782 (ClinicalTrials.gov).
e Study Design: A Phase 2 study with a 4-week, double-blind, placebo-controlled, randomized

withdrawal period, followed by an open-label extension.
¢ Participants: Children with Alagille syndrome and moderate-to-severe pruritus.

¢ Intervention: Treatment with maralixibat.
o Key Efficacy Endpoints:

o Primary: Change in fasting serum bile acid (sBA) levels from Week 18 to Week 22.
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o Secondary: Change in pruritus as measured by Itch Reported Outcome scales (both
Observer-reported [ItchRO(Obs)] and Patient-reported [ItchRO(Pt)]), and change in liver
enzymes.

¢ Statistical Analysis:

o Primary Analysis: Analysis of Covariance (ANCOVA), with treatment group as a fixed effect
and baseline value as a covariate [6].

o Handling Missing Data: Techniques included Last Observation Carried Forward (LOCF)
and Mixed Model for Repeated Measures (MMRM) for sensitivity analyses [6].

¢ Quality of Life Assessment:

o Tools: Pediatric Quality of Life Inventory (PedsQL) Generic Core, Family Impact, and
Multidimensional Fatigue scales.

o Administration: Collected via caregiver report.

o Minimal Clinically Important Difference (MCID): Defined as 4 to 5 points, depending on the
scale [1].

2. Indirect Treatment Comparison (Maralixibat vs. Odevixibat) [4] [5]

e Objective: To generate comparative efficacy and safety estimates in the absence of a head-to-head
trial.
¢ Analytical Method: Anchored Indirect Treatment Comparison (ITC) using the placebo arms from
each drug's respective trial to provide a common reference.
e Data Sources:
o Maralixibat: Patient-level data from the MARCH-PFIC trial (N=16 maralixibat, N=19 placebo).
o Odevixibat: Published aggregate data from the PEDFIC-1 trial (N=42 odevixibat, N=20
placebo).
e Compared Endpoints: Proportion of patients achieving an sBA response and change from baseline
in SBA concentration.
¢ Adjustments: Analyses were robust to adjustments for imbalances in patient demographic
characteristics between the two trial populations.

Mechanism of Action: Maralixibat's Signhaling Pathway

The diagram below illustrates the pharmacological pathway through which maralixibat improves the

symptoms of cholestatic liver disease.
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The pathway shows how maralixibat's action at the IBAT protein in the ileum disrupts the enterohepatic

circulation of bile acids, leading to their increased fecal excretion [7]. This reduction in systemic bile acid

levels is correlated with the alleviation of pruritus, which in turn drives the improvements in health-related

quality of life observed in the clinical data [1] [8].

Conclusion

In summary, the data demonstrates that maralixibat provides clinically meaningful and statistically

significant improvements in pruritus and key quality of life domains for patients with cholestatic liver

diseases like ALGS. When indirectly compared to odevixibat, maralixibat shows a potential for a superior

serum bile acid response and a favorable safety profile with milder adverse events.

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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